molecular formula C9H3F3N2O B062900 1,4-Dicyano-2-(trifluoromethoxy)benzene CAS No. 175278-16-7

1,4-Dicyano-2-(trifluoromethoxy)benzene

Cat. No. B062900
M. Wt: 212.13 g/mol
InChI Key: SIJNPBWOOSQUOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,4-Dicyano-2-(trifluoromethoxy)benzene is a compound that can be synthesized through various chemical reactions involving cyanation and trifluoromethoxylation of benzene derivatives. While specific synthesis methods for this exact compound are not directly detailed, related compounds and general synthetic approaches can provide insights. For example, the synthesis of related benzene derivatives often involves steps like halogenation, cyanation, and the introduction of the trifluoromethoxy group, which can be inferred as similar synthetic routes that could be applied to 1,4-dicyano-2-(trifluoromethoxy)benzene.

Molecular Structure Analysis

The molecular structure of benzene derivatives is typically characterized using techniques like X-ray crystallography, NMR, and MS. These techniques help in understanding the spatial arrangement of atoms, bonding patterns, and the overall geometry of the molecule, contributing to the structural analysis of 1,4-dicyano-2-(trifluoromethoxy)benzene.

Chemical Reactions and Properties

The chemical properties of 1,4-dicyano-2-(trifluoromethoxy)benzene would include reactions typical of benzene derivatives, such as electrophilic aromatic substitution. The presence of electron-withdrawing groups like -CN and -OCF3 influences its reactivity, making the benzene ring more susceptible to nucleophilic attack compared to unsubstituted benzene.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are essential to understand the behavior of 1,4-dicyano-2-(trifluoromethoxy)benzene in various environments. These properties can be deduced from the physical characteristics of similar compounds.

Chemical Properties Analysis

Chemical properties include the molecule's reactivity with different chemical agents, stability under various conditions, and the influence of its functional groups on its overall chemical behavior. The cyano and trifluoromethoxy groups would contribute significantly to the compound's acidity, reactivity, and interactions with other molecules.

References

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

The compound has been utilized in the development of nucleophilic trifluoromethoxylation strategies. For instance, an isolable pyridinium trifluoromethoxide salt prepared from the reaction of 4-dimethylaminopyridine with commercially available 2,4-dinitro(trifluoromethoxy)benzene demonstrated effectiveness as a trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021).

Aryne Chemistry

Research on the "aryne" route to naphthalenes showcased the transformation of certain (trifluoromethoxy)benzene derivatives into valuable naphthalene compounds through intricate reactions involving bromo precursors and furan, highlighting the versatility of these compounds in synthesizing polycyclic aromatic hydrocarbons (Schlosser & Castagnetti, 2001).

Polyurethane Synthesis

The use of dicyano and trifluoromethoxy functional groups in the synthesis of novel polyurethanes has been explored, showing the potential of these compounds in creating materials with desirable piezoelectric properties. These polymers, containing tricyanocyclopropane functionalities, exhibited acceptable piezoelectric coefficients for device applications, highlighting their value in material science (Lee & Park, 2001).

Synthesis of Fluorine-containing Polymers

Another significant application is the synthesis of novel fluorine-containing polymers, where derivatives of 1,4-dicyano-2-(trifluoromethoxy)benzene have been used to produce materials with low dielectric constants and water absorption, which are crucial properties for electronic applications (Zhang et al., 2011).

Safety And Hazards

The safety information available indicates that “1,4-Dicyano-2-(trifluoromethoxy)benzene” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(trifluoromethoxy)benzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJNPBWOOSQUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371673
Record name 1,4-Dicyano-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dicyano-2-(trifluoromethoxy)benzene

CAS RN

175278-16-7
Record name 2-(Trifluoromethoxy)-1,4-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dicyano-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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